1-Cyclopropyl-2,3-dimethylbenzene
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Overview
Description
1-Cyclopropyl-2,3-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a cyclopropyl group and two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,3-dimethylbenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with cyclopropyl halides in the presence of a strong Lewis acid like aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Cyclopropyl-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,3-dimethylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophiles.
Radical Reactions: The cyclopropyl group can participate in radical reactions, leading to the formation of various intermediates.
Comparison with Similar Compounds
1-Cyclopropyl-2,3-dimethylbenzene can be compared with other similar compounds:
1-Cyclopropyl-3,4-dimethylbenzene: Similar structure but different substitution pattern, leading to different chemical properties.
1-Cyclopropyl-2,4-dimethylbenzene: Another isomer with distinct reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its isomers .
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Properties
Molecular Formula |
C11H14 |
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Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-cyclopropyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C11H14/c1-8-4-3-5-11(9(8)2)10-6-7-10/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
HQHHWUOVYMQNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)C |
Origin of Product |
United States |
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